molecular formula C10H17N3O B1470836 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol CAS No. 1427380-51-5

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1470836
CAS No.: 1427380-51-5
M. Wt: 195.26 g/mol
InChI Key: WDVCKBJBQXWOPB-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is an organic compound that features a pyrazole ring and a pyrrolidine ring connected by an ethan-1-ol chain

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated ethan-1-ol chain.

    Substitution: The pyrazole and pyrrolidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for electrophilic aromatic substitution.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated ethan-1-ol derivatives.

    Substitution Products: Various substituted pyrazole and pyrrolidine derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethane: Lacks the hydroxyl group, making it less polar.

Uniqueness: 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is unique due to the presence of both a pyrazole and pyrrolidine ring, along with a hydroxyl group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9/h6-7,9-11,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVCKBJBQXWOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CC2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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